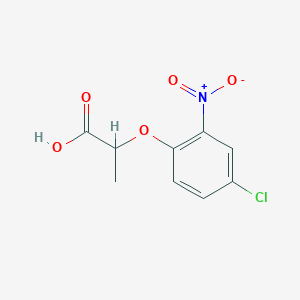

2-(4-Chloro-2-nitrophenoxy)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(10)4-7(8)11(14)15/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSNRRSHOLDFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Chloro-2-nitrophenoxy)propanoic Acid and Analogues

The synthesis of this compound and its analogues can be achieved through several established chemical routes. These pathways involve the strategic formation of the ether linkage and the introduction of substituents on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryloxypropanoic acid structure. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, the nitro group (NO₂) serves as a powerful EWG, activating the ring for nucleophilic attack. masterorganicchemistry.com

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org A plausible synthetic route involves the reaction of 1,2,4-trichlorobenzene (B33124) or a similar activated aryl halide with a propanoate nucleophile. More commonly, an activated chloronitrobenzene is used. For instance, 2,4-dichloronitrobenzene (B57281) can react with a salt of 2-hydroxypropanoic acid. The presence of the nitro group ortho and the chloro group para to the reaction site significantly facilitates the substitution. youtube.com

Key Features of SNAr for Aryloxypropanoic Acid Synthesis:

| Feature | Description |

|---|---|

| Substrate | An aromatic ring with a good leaving group (e.g., Cl, F) and strong electron-withdrawing groups (e.g., NO₂) ortho/para to the leaving group. wikipedia.orglibretexts.org |

| Nucleophile | An alkoxide, in this case, the anion of a 2-hydroxypropanoate ester or acid. |

| Mechanism | A two-step addition-elimination process via a negatively charged Meisenheimer complex. libretexts.org |

| Regioselectivity | The position of the EWGs directs the nucleophilic attack to the carbon bearing the leaving group. nih.gov |

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings. wikipedia.org While not a direct method for creating the ether linkage in this compound, these reactions are crucial for synthesizing related aryl-propanoic acid precursors. nih.gov The reactions are a form of electrophilic aromatic substitution, developed by Charles Friedel and James Crafts in 1877. wikipedia.orgbyjus.com

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org This reaction introduces an alkyl group onto the ring. libretexts.org However, it is prone to issues like carbocation rearrangements and over-alkylation, as the product is more nucleophilic than the reactant. nih.gov

Friedel-Crafts Acylation is generally more reliable and involves reacting an aromatic ring with an acyl chloride or acid anhydride, also catalyzed by a Lewis acid. byjus.comresearchgate.net This reaction forms a ketone, which is a deactivating group, thus preventing further acylation. wikipedia.org The resulting acyl group can then be chemically modified. For instance, an appropriately substituted benzene (B151609) ring could be acylated, followed by reactions to construct the propanoic acid side chain. A patent describes a synthesis method for 2-(4-alkylphenyl)propanoic acid that involves a Friedel-Crafts reaction between ethyl 2-chloro-propionate and an alkyl benzene, catalyzed by anhydrous aluminum chloride. google.com

Condensation and etherification reactions provide a direct and widely used pathway to aryloxypropanoic acids. wikipedia.orgnumberanalytics.com A condensation reaction is a process where two molecules combine, often with the loss of a small molecule like water. wikipedia.org

The most relevant etherification method in this context is the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. numberanalytics.commasterorganicchemistry.com To synthesize this compound, this would typically involve:

Formation of a phenoxide by reacting 4-chloro-2-nitrophenol (B165678) with a base (e.g., NaOH, K₂CO₃).

Reaction of the resulting phenoxide with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate).

Subsequent hydrolysis of the ester to yield the final carboxylic acid.

This method is efficient for creating the ether linkage. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism. numberanalytics.com Recent literature also describes solvent-free etherification of phenols under phase transfer catalysis (PTC) conditions, which can be an environmentally benign alternative. researchgate.net

Another synthetic strategy involves introducing the required substituents onto a pre-existing phenoxypropanoic acid molecule through electrophilic aromatic substitution.

Nitration: Starting with 2-(4-chlorophenoxy)propanoic acid, a nitro group can be introduced onto the aromatic ring. nih.gov The existing chloro and alkoxy groups are ortho, para-directing. Nitration would likely occur at one of the positions ortho to the alkoxy group. The steric hindrance from the propanoic acid chain might influence the regioselectivity, favoring nitration at the position adjacent to the chlorine atom.

Chlorination: Alternatively, one could start with a 2-(nitrophenoxy)propanoic acid precursor and introduce the chlorine atom. For example, the chlorination of 2-methylphenoxyalkanoic acid using a water-compatible chlorinating agent like hypochlorous acid (HClO) in an aqueous medium has been described. google.com A similar approach could be applied to a nitrophenoxypropanoic acid. The chlorination of propionic acid itself can be achieved using various methods, including in the presence of propionic anhydride. google.comresearchgate.net

Chiral Synthesis and Stereoselective Resolution Techniques for Aryloxypropanoic Acids

Many aryloxypropanoic acids are chiral and exist as a pair of enantiomers. Often, only one enantiomer possesses the desired biological activity. This necessitates methods for obtaining enantiomerically pure compounds.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. mdpi.commendeley.com This method utilizes the stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction (e.g., hydrolysis or esterification) at a much faster rate for one enantiomer than for the other. almacgroup.comresearchgate.net

For aryloxypropanoic acids, lipases can be used to selectively hydrolyze a racemic ester, yielding one enantiomer as the acid and the other as the unreacted ester. mdpi.comalmacgroup.com These two can then be separated. For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis has been successfully used to produce enantiomerically pure intermediates. mdpi.com Lipases from sources like Pseudomonas fluorescens and Candida antarctica have shown high efficiency in these resolutions. mdpi.com The choice of enzyme, solvent, and acyl donor can significantly impact the conversion rate and the enantiomeric excess (ee) of the products. mdpi.com

Below is a table summarizing representative results for the enzymatic kinetic resolution of related aryloxypropanoic acid derivatives. mdpi.com

| Substrate | Enzyme | Co-Solvent | Conversion (%) | Product | Enantiomeric Excess (ee %) |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | P. fluorescens lipase | Acetonitrile (B52724) | 48 | (R)-Alcohol | 92 |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | P. fluorescens lipase | Acetonitrile | 48 | (S)-Acetate | 88 |

| rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate | TLL on Immobead 150 | Acetonitrile | 50 | (R)-Alcohol | >99 |

| rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate | TLL on Immobead 150 | Acetonitrile | 50 | (S)-Acetate | >99 |

| rac-1-(o-tolyloxy)propan-2-yl acetate | P. fluorescens lipase | None | 47 | (S)-Acetate | >99 |

Data adapted from studies on analogous compounds. TLL: Thermomyces lanuginosus lipase. mdpi.com

Diastereomeric Salt Formation and Crystallization-Based Separation

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For carboxylic acids such as this compound, a widely employed method is the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

The general process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out of the solution, leaving the more soluble one behind. The separated salt can then be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent | Type of Compound | Rationale for Use |

| (R)-1-Phenylethanamine | Chiral Amine | Forms diastereomeric salts with carboxylic acids, widely used for resolution. rsc.org |

| (S)-1-Phenylethanamine | Chiral Amine | Provides the opposite diastereomer, allowing for the isolation of the other enantiomer. |

| Brucine | Chiral Alkaloid | A readily available, naturally occurring base used in the resolution of acidic compounds. libretexts.org |

| Strychnine | Chiral Alkaloid | Another naturally occurring chiral base with applications in diastereomeric salt formation. libretexts.org |

| Quinine | Chiral Alkaloid | A versatile resolving agent for a variety of acidic compounds. libretexts.org |

Asymmetric Catalysis in Phenoxypropanoic Acid Synthesis

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of enantiomerically enriched molecules, bypassing the need for resolving racemic mixtures. chiralpedia.comchiralpedia.com In the context of phenoxypropanoic acids, asymmetric synthesis strategies can be employed to establish the chiral center with a high degree of stereocontrol. These methods often involve the use of a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other. chiralpedia.com

While specific catalytic systems for the asymmetric synthesis of this compound are not extensively documented, general approaches for related compounds can be considered. One such approach is the enantioselective alkylation of a phenoxide with a suitable propionate (B1217596) derivative in the presence of a chiral phase-transfer catalyst. nih.gov Another strategy could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, although this would require additional synthetic steps to introduce the phenoxy group. The development of novel chiral ligands and catalysts continues to expand the scope of asymmetric synthesis, offering potential routes to enantiopure phenoxypropanoic acids. nih.govfrontiersin.orgunl.edu

Derivatization and Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is diverse, owing to the presence of the carboxylic acid, the nitro group, and the chlorinated aromatic ring. This allows for a wide range of chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound is readily converted into esters and amides.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction with methanol (B129727) would yield methyl 2-(4-chloro-2-nitrophenoxy)propanoate. A variety of alcohols can be used, leading to a diverse range of esters. ontosight.ai

Amidation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. libretexts.org Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species such as an acid chloride. libretexts.org Another approach involves the in-situ generation of phosphonium (B103445) salts to facilitate amide bond formation. acs.orgresearchgate.net This allows for the synthesis of a wide array of amides by reacting with primary or secondary amines. organic-chemistry.org

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product Type |

| Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Esterification | Ethanol, H₂SO₄ | Ethyl Ester |

| Amidation | Benzylamine, DCC | N-Benzyl Amide |

| Amidation | Morpholine, SOCl₂ then amine | Morpholine Amide |

Reduction Chemistry of the Nitro Moiety

Several methods are available for the reduction of aromatic nitro compounds. scispace.com Catalytic hydrogenation is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. organic-chemistry.org Chemical reduction methods are also widely used, including the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com These methods are generally effective for the reduction of the nitro group without affecting the carboxylic acid or the chloro substituent. The product of this reduction would be 2-(2-amino-4-chlorophenoxy)propanoic acid. The selective reduction of the nitro group to intermediate stages, such as a hydroxylamine, is also possible under specific conditions. mdpi.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Type of Reduction |

| H₂, Pd/C | Catalytic Hydrogenation |

| Sn, HCl | Metal/Acid Reduction |

| Fe, HCl | Metal/Acid Reduction |

| NaBH₄, Catalyst | Hydride Reduction |

Halogenation and Functional Group Interconversions on the Phenoxy Ring

The existing substituents on the phenoxy ring of this compound direct the position of further electrophilic aromatic substitution reactions. wikipedia.org The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The ether linkage is also an ortho-, para-director. The combined directing effects of these groups will influence the regioselectivity of subsequent reactions such as halogenation.

Further halogenation, for instance, with chlorine (Cl₂) and a Lewis acid catalyst like AlCl₃ or FeCl₃, would likely lead to the introduction of another chlorine atom on the aromatic ring. masterorganicchemistry.comtotal-synthesis.com The position of this new substituent would be determined by the activating and directing effects of the existing groups. Given the deactivating nature of the nitro group, harsh reaction conditions might be necessary. masterorganicchemistry.com

Other functional group interconversions on the aromatic ring could include nucleophilic aromatic substitution to replace the existing chloro group, though this typically requires strong activating groups and harsh conditions.

Carboxylic Acid Functional Group Modifications

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo several other important transformations.

One common modification is the conversion to an acid chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride, 2-(4-chloro-2-nitrophenoxy)propanoyl chloride, is a highly reactive intermediate that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides, under milder conditions than the parent carboxylic acid.

Another potential transformation is decarboxylation , which involves the removal of the carboxyl group as carbon dioxide. For simple carboxylic acids, this is often a difficult reaction requiring high temperatures. organic-chemistry.org However, the presence of certain functional groups can facilitate this process. The direct decarboxylation of this compound is not expected to be facile under normal conditions.

Molecular and Biochemical Mechanism Investigations Excluding Human Clinical Data

Elucidation of Molecular Interaction Mechanisms in Biological Systems

Comprehensive studies detailing the molecular interactions of 2-(4-chloro-2-nitrophenoxy)propanoic acid within biological systems are limited. The following sections outline the types of investigations that would be necessary to elucidate these mechanisms.

Enzyme Inhibition and Allosteric Modulation Studies

Currently, there is a lack of specific studies published that investigate the inhibitory or allosteric modulatory effects of this compound on specific enzymes. For other compounds with similar structural motifs, such as those with nitrophenoxy moieties, research has indicated potential interactions with enzymes. For instance, some nitrophenoxy compounds have been studied for their antidyslipidemic activity, though the precise enzymatic interactions are not always fully characterized.

Receptor Binding and Downstream Signaling Pathway Perturbations in Target Organisms/Cells

There is no direct evidence from receptor binding assays or signaling pathway analyses for this compound in the available literature. To understand its biological activity, it would be essential to conduct studies to determine if this compound binds to specific cellular receptors and, if so, how it perturbs the downstream signaling cascades.

Interactions with Non-Human Cellular Macromolecules (e.g., proteins, nucleic acids)

Structure-Activity Relationship (SAR) Analysis for Molecular Targets

A detailed Structure-Activity Relationship (SAR) analysis for this compound is not present in the current body of scientific literature. Such an analysis would be crucial for understanding how its chemical features contribute to its biological activity.

Impact of Chiral Stereochemistry on Molecular Activity

The propanoic acid moiety of this compound contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers). For many biologically active molecules, the stereochemistry is a critical determinant of their interaction with chiral biological targets like enzymes and receptors. However, studies specifically comparing the biological activity of the different enantiomers of this compound have not been published.

Influence of Substituents (Chloro, Nitro, Propanoic Acid Moiety) on Binding Affinity and Biological Efficacy

The biological activity of this compound is expected to be significantly influenced by its substituent groups: the chloro group, the nitro group, and the propanoic acid moiety.

Chloro Group: The position and presence of a chlorine atom on the phenoxy ring can affect the molecule's electronic properties and lipophilicity, which in turn can influence its binding to biological targets.

Nitro Group: The nitro group is a strong electron-withdrawing group that can impact the molecule's reactivity and ability to form hydrogen bonds, potentially playing a key role in its interaction with molecular targets.

Propanoic Acid Moiety: The carboxylic acid group is often crucial for the biological activity of this class of compounds, as it can be involved in forming salt bridges or hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

While these general principles are well-established in medicinal chemistry, specific studies quantifying the impact of these substituents on the binding affinity and biological efficacy of this compound are not available.

Interactive Data Table: Summary of Investigated Properties

| Section | Subsection | Investigated Property | Status of Available Data for this compound |

| 3.1. | 3.1.1. | Enzyme Inhibition and Allosteric Modulation | Data Not Available |

| 3.1. | 3.1.2. | Receptor Binding and Signaling Pathways | Data Not Available |

| 3.1. | 3.1.3. | Interactions with Cellular Macromolecules | Data Not Available |

| 3.2. | 3.2.1. | Impact of Chiral Stereochemistry | Data Not Available |

| 3.2. | 3.2.2. | Influence of Substituents on Activity | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to correlate the chemical structure of a compound with its biological activity. nih.gov For herbicides like this compound, which belongs to the phenoxycarboxylic acid class of synthetic auxins, QSAR provides critical insights into the molecular features required for phytotoxicity. nih.govnih.gov These models are indispensable for predicting the efficacy of new compounds and for understanding the mechanisms of receptor-ligand interactions. nih.gov

The herbicidal action of synthetic auxins is initiated by their binding to the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-Box (AFB) family of auxin receptors. nih.gov QSAR studies for this class of herbicides focus on identifying the physicochemical properties that govern this binding affinity. Key molecular descriptors often include:

Steric parameters: Related to the size and shape of the molecule, which determine how well it fits into the receptor's binding pocket.

Electronic parameters: Such as charge distribution and dipole moment, which influence electrostatic interactions with amino acid residues in the receptor. nih.gov

Hydrophobicity: Often represented by the partition coefficient (log P), which affects the compound's ability to cross cell membranes and reach the target site. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govfrontiersin.org These approaches generate 3D contour maps that visualize the regions around the molecule where modifications to steric or electronic properties would likely enhance or diminish biological activity. frontiersin.orgbohrium.com For phenoxyacetic acid derivatives, QSAR models have demonstrated that a strong negative charge on the carboxyl group, separated by a specific distance from a weaker positive charge on the aromatic ring, is essential for activity. nih.govmdpi.com By analyzing these structural requirements, QSAR models help to rationalize the mechanism of action, predicting how substitutions on the phenoxy ring, such as the chloro and nitro groups in this compound, contribute to its efficacy as an auxin mimic. nih.gov

Biotransformation and Metabolism in Environmental and Non-Human Biological Systems

Microbial Metabolism and Biodegradation Pathways

In environmental systems, the persistence of this compound is largely determined by microbial activity. Soil and water microorganisms have evolved diverse catabolic pathways to degrade phenoxy acid herbicides, often utilizing them as a source of carbon and energy. nih.govnih.gov The biodegradation of these compounds is typically initiated by the enzymatic cleavage of the ether linkage or the propionate (B1217596) side chain. researchgate.netnih.gov

A well-elucidated model for this process is the degradation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by bacteria such as Cupriavidus necator JMP134. nih.gov This pathway, encoded by tfd genes, serves as a strong analogue for the breakdown of other phenoxy herbicides. The process generally proceeds through several key steps:

Side-Chain Cleavage: The pathway is initiated by the removal of the side chain to yield a substituted phenol (B47542). In the case of 2,4-D, this produces 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov For this compound, this initial step would likely produce 4-chloro-2-nitrophenol (B165678).

Hydroxylation: The resulting phenol undergoes hydroxylation to form a chlorocatechol. nih.gov

Aromatic Ring Cleavage: The dichlorocatechol ring is cleaved by a dioxygenase enzyme, breaking the aromaticity and forming a linear metabolite like 2,4-dichloro-cis,cis-muconate. nih.gov

Funneling into Central Metabolism: A series of subsequent enzymatic reactions convert this intermediate into compounds such as 2-chloromaleylacetate, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water. nih.govnih.gov

Bacterial consortia, often containing species from genera like Pseudomonas and Alcaligenes, have shown the ability to degrade related herbicides like mecoprop (B166265). researchgate.net Some bacteria, such as Bacillus aryabhattai, have been shown to biotransform 4-chloro-2-nitrophenol into metabolites like 5-chloro-2-methylbenzoxazole, indicating alternative degradation routes. researchgate.net

| Stage | Description | Key Intermediate Example (from 2,4-D) |

|---|---|---|

| 1. Initial Cleavage | Removal of the alkanoic acid side chain from the phenoxy ring. | 2,4-Dichlorophenol (2,4-DCP) |

| 2. Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Dichlorocatechol |

| 3. Ring Fission | Opening of the aromatic ring via dioxygenase activity. | 2,4-dichloro-cis,cis-muconate |

| 4. Further Degradation | Conversion of the linear intermediate into central metabolic products. | 2-chloromaleylacetate |

Enzymatic Conversion Studies (e.g., Hydrolases, Reductases, Dioxygenases)

The microbial degradation of this compound is mediated by a specific suite of enzymes. nih.gov Studies on analogous herbicides have identified the key enzymatic players responsible for breaking down the molecule.

Dioxygenases: These are critical for both the initial side-chain cleavage and the subsequent aromatic ring fission. The α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) is a well-characterized enzyme that catalyzes the removal of the side chain from phenoxyacetic acids. nih.gov Following this, chlorocatechol 1,2-dioxygenase (TfdC) is responsible for the ortho-cleavage of the aromatic ring, a crucial step in detoxification. nih.gov

Hydroxylases: After the side chain is removed, a hydroxylase, such as 2,4-DCP hydroxylase (TfdB), adds a hydroxyl group to the aromatic ring, preparing it for cleavage. nih.gov

Hydrolases and Isomerases: Downstream in the pathway, enzymes like chlorodienelactone hydrolase (TfdE) and chloromuconate cycloisomerase (TfdD) are involved in converting the ring-fission products into intermediates that can be further metabolized. nih.gov

Reductases: The final steps before entering central metabolism involve reductases, such as chloromaleylacetate reductase (TfdF), which complete the conversion process. nih.gov

Monooxygenases: In some bacteria, flavin-dependent monooxygenases are involved in the degradation of chloro-nitro aromatic compounds, suggesting a potential role in the metabolism of this compound. plos.org

In plant systems, detoxification involves different enzyme superfamilies. Phase I metabolism is primarily mediated by cytochrome P450 monooxygenases (P450s), which carry out oxidative reactions. biorxiv.orgresearchgate.net Phase II involves conjugation reactions catalyzed by glutathione (B108866) S-transferases (GSTs) and glucosyltransferases (GTs). researchgate.netnih.gov

Identification and Characterization of Biotransformation Products

The stepwise enzymatic degradation of this compound and related compounds results in a series of identifiable biotransformation products. The characterization of these metabolites is crucial for understanding the degradation pathway and assessing the environmental fate of the parent compound.

Based on studies of analogous phenoxy acid herbicides, the primary metabolites arise from the cleavage of the ether linkage and subsequent modifications to the aromatic ring. nih.govnih.gov A key initial biotransformation product would be 4-chloro-2-nitrophenol , formed by the removal of the propanoic acid side chain. nih.gov Subsequent microbial action would lead to hydroxylated intermediates like a chloronitrocatechol . Following ring cleavage, linear aliphatic acids are formed, such as muconic and maleylacetic acid derivatives. nih.gov For example, the bacterial metabolism of 4-chloro-2-methylphenoxyacetate yields 5-chloro-o-cresol and glyoxylate as breakdown products. nih.gov In some cases, unique metabolites are formed; for instance, the biotransformation of 4-chloro-2-nitrophenol by Bacillus aryabhattai has been shown to produce 5-chloro-2-methylbenzoxazole . researchgate.net

| Parent Compound Class | Identified Biotransformation Product(s) | Reference Reaction |

|---|---|---|

| Phenoxypropanoic Acids | Substituted Phenol (e.g., 4-chloro-2-nitrophenol) | Initial side-chain cleavage nih.gov |

| Phenoxyacetic Acids | Substituted Catechol (e.g., Dichlorocatechol) | Hydroxylation of the phenolic ring nih.gov |

| Phenoxyacetic Acids | Substituted cis,cis-Muconate | Aromatic ring fission nih.gov |

| 4-chloro-2-methylphenoxyacetate | 5-chloro-o-cresol, Glyoxylate | Side-chain and ring metabolism nih.gov |

| 4-chloro-2-nitrophenol | 5-chloro-2-methylbenzoxazole | Biotransformation by Bacillus sp. researchgate.net |

Phytotoxicology and Plant Physiological Response Mechanisms

Biochemical and Molecular Mechanisms of Action in Plant Systems

The phytotoxicity of this compound stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). encyclopedia.pubhracglobal.com However, unlike IAA, which is tightly regulated by the plant, synthetic auxins are more stable and persist at high concentrations, leading to a catastrophic disruption of hormonal balance. nih.gov

The mechanism of action unfolds through the following molecular events:

Receptor Binding: The herbicide molecule binds to the TIR1/AFB family of auxin co-receptors. nih.govmdpi.com This binding event stabilizes the interaction between the receptor and Aux/IAA proteins, which are transcriptional repressors of auxin-responsive genes. nih.gov

Derepression of Gene Expression: The formation of the herbicide-receptor-Aux/IAA complex targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome pathway. With the repressor removed, auxin response factors (ARFs) are free to activate the transcription of a multitude of genes that are normally tightly controlled.

Physiological Disruption: The massive, uncontrolled expression of auxin-responsive genes leads to a cascade of physiological and developmental abnormalities. encyclopedia.pub This includes rapid, disorganized cell division and elongation, resulting in tissue twisting (epinasty), stem swelling, and disruption of vascular tissues. nufarm.com

Hormonal Crosstalk: The auxin overload triggers secondary hormonal responses. Notably, it induces the expression of ACC synthase (ACS) genes, leading to a surge in the production of ethylene, a hormone associated with senescence and stress. mdpi.com It can also up-regulate the biosynthesis of abscisic acid (ABA), further contributing to stress symptoms and growth inhibition. nih.govmdpi.com

Ultimately, the plant's metabolic reserves are exhausted in the uncontrolled growth, its transport systems for water and nutrients are damaged, and the combined hormonal disruption leads to necrosis and death. encyclopedia.pubnufarm.com The selectivity of phenoxy herbicides against broadleaf plants is often attributed to differences in translocation, metabolism, or receptor sensitivity compared to monocotyledonous crops. encyclopedia.pub

Cellular and Subcellular Effects in Target Plant Species

The herbicidal activity of compounds related to this compound typically involves a cascade of events within the plant cell, leading to metabolic disruption and eventual cell death. The primary effects are generally observed in processes such as cell growth and division, photosynthesis, and membrane integrity.

Phenoxyalkanoic acid herbicides, a class to which the "4-chloro" and "propanoic acid" moieties of the subject compound belong, are known synthetic auxins. At the cellular level, they mimic the natural plant hormone indole-3-acetic acid (IAA), but are not readily metabolized by the plant. This leads to an uncontrolled and disorganized cell division and elongation, particularly in the vascular tissues. The resulting cellular and subcellular disruptions include:

Abnormal Cell Growth and Division: The continuous stimulation of auxin-responsive genes leads to uncontrolled cell proliferation, resulting in tissue malformation.

Disruption of Vascular Tissues: Phloem and xylem tissues are often crushed or blocked due to abnormal cell growth, impairing the transport of water and nutrients.

Altered Cell Wall Plasticity: These compounds can lead to an increase in cell wall loosening, contributing to the uncontrolled cell expansion.

Nitrophenoxy herbicides, related to the "2-nitrophenoxy" part of the molecule, often act as inhibitors of photosynthesis and disrupt cell membrane integrity. Their cellular and subcellular effects are typically light-dependent and involve the generation of reactive oxygen species (ROS). Key effects include:

Inhibition of Photosynthesis: Some nitrophenoxy compounds can interfere with the photosynthetic electron transport chain, leading to a halt in energy production and the generation of harmful ROS.

Membrane Peroxidation: The accumulation of ROS causes lipid peroxidation, which damages cellular and organellar membranes, leading to leakage of cellular contents and loss of compartmentalization.

Chloroplast Degradation: The oxidative stress and direct inhibition of photosynthetic processes can lead to the breakdown of chloroplast structure and the degradation of chlorophyll.

The combined structural features of this compound suggest that its cellular and subcellular effects in target plant species are likely to be a combination of the mechanisms described above. The auxin-like activity would lead to disorganized growth, while the nitrophenoxy component would contribute to rapid, light-dependent cell damage through oxidative stress.

General Cellular and Subcellular Effects of Related Herbicide Classes

| Herbicide Class | Primary Cellular Target | Key Cellular Effects | Key Subcellular Effects |

|---|---|---|---|

| Chlorophenoxyalkanoic Acids | Auxin signaling pathways | Uncontrolled cell division and elongation, tissue disruption | Altered gene expression, changes in cell wall structure |

| Nitrophenoxy Herbicides | Photosynthetic apparatus, cell membranes | Inhibition of photosynthesis, generation of reactive oxygen species, cell leakage | Disruption of chloroplast and mitochondrial membranes, lipid peroxidation |

Summary of Inferred Cellular Effects of this compound

| Cellular Process | Inferred Effect | Underlying Mechanism |

|---|---|---|

| Cell Growth and Development | Abnormal and uncontrolled growth | Synthetic auxin activity from the chlorophenoxypropanoic acid moiety |

| Photosynthesis | Inhibition and generation of oxidative stress | Potential disruption of electron transport by the nitrophenoxy moiety |

| Membrane Integrity | Loss of membrane function and leakage | Lipid peroxidation caused by reactive oxygen species |

Environmental Fate, Transport, and Ecological Impact Mechanisms Excluding Human Toxicology

Environmental Degradation Pathways and Kinetics

Degradation, the process by which the compound is broken down, can occur through abiotic (non-living) and biotic (living) pathways, each with distinct mechanisms and resulting products.

Abiotic degradation involves transformation through chemical and physical processes without the intervention of microorganisms. For phenoxy acid compounds, photolysis (breakdown by light) and hydrolysis (reaction with water) are key considerations.

While specific kinetic data for the photolysis of 2-(4-Chloro-2-nitrophenoxy)propanoic acid is not extensively documented, related compounds undergo photodegradation. For instance, advanced photo-reduction processes involving sulfite (B76179) excitation under UV irradiation have been shown to be effective for the complete decomposition of similar herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA), achieving full reduction within 15 minutes under optimal conditions (pH 9). researchgate.net Such processes generate highly reactive species that can break down persistent organic molecules.

Hydrolysis is another potential abiotic pathway. The ether linkage in the molecule could be susceptible to cleavage, although this is generally a slow process for phenoxy herbicides in the absence of catalysts. Studies on analogous compounds like p-nitrophenyl trifluoroacetate (B77799) show that water molecules can catalyze the cleavage of the ester bond, a process that is significantly influenced by the stability of the leaving group. mdpi.com For this compound, hydrolysis would likely lead to the formation of 4-chloro-2-nitrophenol (B165678) and propanoic acid.

Microbial degradation is the primary mechanism for the breakdown of phenoxy acid herbicides in both soil and aquatic environments. mdpi.com Microorganisms in these compartments utilize the compound as a source of carbon and energy.

In Soil: The biodegradation of phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA in soil is well-established and serves as a strong model for this compound. researchgate.netnih.gov The process is highly dependent on soil properties such as moisture, temperature, pH, and organic matter content, as well as the composition of the microbial community. mdpi.com The degradation often follows an initial lag phase, during which the specific microbial populations capable of breaking down the herbicide acclimate and grow. geus.dk The half-life of these herbicides can vary widely, from a few days to several weeks, depending on these environmental factors. mdpi.com For MCPA, half-life values have been reported to range from 4.9 to 9.6 days in topsoils and 11.6 to 23.4 days in subsoils. nih.gov

In Water: In aquatic systems, microbial communities on suspended particles and in sediments are responsible for biodegradation. The process is analogous to that in soil, with microorganisms cleaving the ether bond as the initial step in the metabolic pathway. The persistence of related herbicides in water is generally lower than in soil due to higher bioavailability, but factors like temperature and nutrient availability are crucial. The ability to mineralize compounds like 2,4-D has been found to be widespread in microbial communities globally. nih.gov

The initial and most critical step in the microbial degradation of many phenoxy acid herbicides is catalyzed by the α-ketoglutarate-dependent dioxygenase enzyme, encoded by the tfdA gene. nih.govnih.gov This enzyme cleaves the ether linkage connecting the aromatic ring to the propanoic acid side chain. nih.gov It is highly probable that a similar enzymatic pathway is responsible for the initial breakdown of this compound.

The degradation of this compound is expected to produce a series of intermediate compounds, or transformation products.

Further microbial action would likely lead to the opening of the aromatic ring, ultimately resulting in mineralization to carbon dioxide, water, and inorganic ions (chloride and nitrate). nih.gov

Table 1: Plausible Transformation Products of this compound

| Parent Compound | Initial Transformation Product | Subsequent Intermediates |

|---|---|---|

| This compound | 4-chloro-2-nitrophenol | Chlorohydroquinone (B41787), Hydroquinone (B1673460) |

Ecological Impact Mechanisms in Non-Target Organisms

There is a lack of specific research on the effects of this compound on microbial communities and their enzymatic activities in both soil and aquatic environments. Studies detailing its impact on microbial population dynamics, diversity, and the inhibition or stimulation of specific enzymes such as dehydrogenases, phosphatases, or proteases could not be located. Consequently, no data tables on this topic can be provided.

Detailed information on the molecular and cellular impacts of this compound on aquatic invertebrates and fish is not available in the reviewed scientific literature. Research concerning its mechanisms of toxicity at a molecular level, such as impacts on gene expression, protein synthesis, or cellular structures in aquatic organisms, has not been publicly documented.

Specific studies on the terrestrial ecotoxicology of this compound, beyond its effects on plants, are not present in the available scientific literature. There is no information regarding its molecular, cellular, or physiological effects on soil fauna such as earthworms, nematodes, or other invertebrates. Therefore, no data on the molecular responses of soil organisms to this compound can be presented.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to the analysis of 2-(4-Chloro-2-nitrophenoxy)propanoic acid, enabling its separation from impurities, metabolites, and enantiomers.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a primary technique for the analysis of aryloxyphenoxypropanoic acids. Method development for this compound typically involves optimizing the separation on a C18 stationary phase. researchgate.net The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer solution (e.g., phosphate (B84403) buffer) to control pH and ensure the consistent ionization state of the carboxylic acid group. researchgate.netpensoft.net Isocratic elution at a controlled flow rate and column temperature provides reproducible results. researchgate.net Detection is commonly achieved using a UV/VIS detector at a wavelength where the aromatic chromophore exhibits strong absorbance. researchgate.net

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. researchgate.netphmethods.net Key validation parameters include selectivity, linearity, precision, accuracy, and sensitivity (limits of detection and quantification). pensoft.netphmethods.net

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity | Correlation coefficient (r²) > 0.999 | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. phmethods.net |

| Precision (RSD%) | RSD ≤ 2% | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com |

| Accuracy (Recovery %) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. phmethods.netmdpi.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. phmethods.net |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. phmethods.net |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester. This is commonly achieved by reaction with reagents like diazomethane (B1218177) or by using an esterification agent like boron trifluoride in methanol.

Once derivatized, the compound can be separated from other volatile components on a capillary GC column (e.g., DB-5ms). The gas chromatograph is coupled to a mass spectrometer (MS), which serves as a detector. The MS ionizes the eluted derivative, typically through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. This technique is highly effective for identifying the parent compound and its potential volatile metabolites in various samples.

The structure of this compound contains a chiral center at the second carbon of the propanoic acid chain, meaning it exists as a pair of enantiomers (R- and S-isomers). As enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography is the most direct and convenient method for determining enantiomeric purity. ntu.edu.tw

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for this class of compounds. mdpi.com For instance, a Chiralcel OD column can be used to resolve racemic mixtures of phenoxypropionic acid derivatives. ntu.edu.tw The mobile phase is typically a non-polar organic solvent system, such as n-hexane and 2-propanol, sometimes with a small amount of an acidic modifier to improve peak shape. researchgate.net The successful separation of enantiomers allows for the accurate determination of the enantiomeric excess (ee) in a sample. mdpi.com

| Chiral Stationary Phase (CSP) Type | Example Column | Separation Principle |

|---|---|---|

| Polysaccharide-based | Chiralpak AD-H, Chiralcel OD | Based on the formation of transient diastereomeric complexes between the enantiomers and the chiral polymer, involving hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net |

| Protein-based | Enantiopac (α1-acid glycoprotein) | Utilizes the specific stereoselective binding properties of immobilized proteins to separate enantiomers. nih.gov |

| Pirkle-type (Donor-Acceptor) | (R, R) Whelk-O1 | Relies on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the CSP, which has π-acidic and π-basic regions. tsijournals.com |

Advanced Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The carboxylic acid proton (–COOH) would appear as a broad singlet at a very downfield chemical shift (>10 ppm). The aromatic protons on the substituted phenyl ring would appear in the range of 7.0-8.5 ppm, with their specific shifts and splitting patterns determined by the substitution pattern (chloro and nitro groups). The methine proton (–CH–) on the propanoic acid chain would likely be a quartet due to coupling with the adjacent methyl protons. The methyl protons (–CH₃) would appear as a doublet, coupled to the single methine proton.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom, including the carbonyl carbon of the acid group, the aromatic carbons, and the aliphatic carbons of the propanoic acid moiety.

| Proton Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | ~12.0 | Singlet (broad) |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet/Doublets |

| Methine (O-CH) | ~4.0 - 4.5 | Quartet (q) |

| Methyl (CH₃) | ~1.6 - 1.8 | Doublet (d) |

Note: Predicted values are based on analogous structures such as 2-(4-nitrophenyl)propanoic acid and general chemical shift principles. chegg.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent molecular ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of this compound, which is a powerful tool for confirming its identity and distinguishing it from isobaric interferences.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the carboxyl group: A neutral loss of COOH (45 Da) or CO₂ (44 Da).

Ether bond cleavage: Scission of the C-O bond connecting the propanoic acid moiety to the phenyl ring, leading to characteristic fragment ions for each part of the molecule.

Fragmentation of the aromatic ring: Loss of the nitro group (NO₂) or chlorine atom (Cl).

This detailed fragment analysis is invaluable for confirming the structure of the parent compound and for identifying unknown metabolites, as modifications to the molecule will result in predictable mass shifts in the fragment ions. researchgate.net

| Precursor Ion (m/z) [M-H]⁻ | Potential Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

|---|---|---|

| 244.0 | 200.0 | Loss of CO₂ (44 Da) |

| 172.0 | [4-chloro-2-nitrophenoxide]⁻ ion | |

| 71.0 | [propanoate-H]⁻ fragment |

Note: The molecular weight of this compound (C₉H₈ClNO₅) is approximately 245.62 g/mol . The table shows hypothetical fragmentation for the deprotonated molecule [M-H]⁻ in negative ion mode.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for the structural analysis of this compound, providing insights into its functional groups and electronic properties.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. While a specific spectrum for this exact compound is not publicly available, the expected characteristic absorption peaks can be inferred from the analysis of its structural components and related molecules. nih.govnih.gov The primary functional groups include a carboxylic acid, a nitro group, an aromatic ring, and a chloro substituent.

The most distinguishable feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group, which typically appears in the range of 3300 to 2500 cm⁻¹. nih.gov This broadening is a result of intermolecular hydrogen bonding. Another key absorption is the sharp and intense C=O (carbonyl) stretching vibration, which for a carboxylic acid, is expected between 1725 and 1700 cm⁻¹. nih.gov

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1550 and 1475 cm⁻¹ and a symmetric stretch between 1360 and 1290 cm⁻¹. The presence of the aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Medium-Strong |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1450 | Medium-Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Alkyl (C-H) | Stretch | 2975 - 2845 | Medium |

| Chloro (C-Cl) | Stretch | 800 - 600 | Medium-Strong |

Note: The exact positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a lower energy orbital (usually a highest occupied molecular orbital, HOMO) to a higher energy orbital (a lowest unoccupied molecular orbital, LUMO). researchgate.net For organic molecules, the most common transitions observed in the 200-800 nm range are π → π* and n → π* transitions. researchgate.netnih.gov

The structure of this compound contains several chromophores (light-absorbing groups) that give rise to UV-Vis absorption. The substituted benzene (B151609) ring is a primary chromophore. The presence of the nitro group (-NO₂) and the chloro group (-Cl) as substituents on the phenoxy ring, as well as the carboxylic acid group, influences the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

The aromatic system possesses π electrons that can undergo π → π* transitions. The nitro group, with its double bonds and lone pairs on the oxygen atoms, also contributes to π → π* transitions and introduces the possibility of n → π* transitions. nih.gov The lone pair electrons on the ether oxygen and the carbonyl oxygen of the carboxylic acid can also participate in n → π* transitions. nih.gov

Interactive Data Table: Expected Electronic Transitions

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Substituted Benzene Ring | π → π | 250 - 350 |

| Nitro Group (NO₂) | n → π | > 300 |

| Carbonyl Group (C=O) | n → π* | 270 - 300 |

Note: The exact λmax values would need to be determined experimentally.

Spectroscopic Techniques for Environmental Monitoring and Trace Analysis

The presence of this compound in the environment, likely stemming from its use as a herbicide or as a degradation product of other agrochemicals, necessitates sensitive and specific analytical methods for its detection and monitoring.

Development of Methods for Detection in Complex Environmental Matrices

Detecting trace amounts of phenoxy acid herbicides like this compound in complex environmental matrices such as soil and water requires highly selective and sensitive analytical techniques. The methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and cleanup of phenoxy acid herbicides from water samples. nih.gov For soil samples, extraction with an alkaline solution followed by SPE cleanup is a typical procedure. researchgate.net

Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the trace analysis of herbicides in environmental samples. researchgate.netnih.gov LC is used to separate the target analyte from other components in the sample matrix. The analyte is then ionized, often using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. researchgate.net The high selectivity of MS/MS allows for confident identification and quantification even at very low concentrations. For similar phenoxyacid herbicides, detection limits in the range of nanograms per liter (ng/L) have been achieved in water samples. researchgate.netnih.gov

Gas Chromatography (GC): GC coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS) is another viable method. epa.gov Since phenoxy acids are not very volatile, a derivatization step is usually required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) before GC analysis.

Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS: This technique offers faster analysis times and better resolution compared to conventional HPLC-MS/MS, making it suitable for high-throughput screening of environmental samples. nih.gov

Interactive Data Table: Analytical Methods for Related Phenoxy Herbicides

| Technique | Matrix | Sample Preparation | Typical Limit of Detection (LOD) | Reference |

| LC/ESI-MS/MS | Drinking & Surface Water | Graphitized Carbon Black (GCB) Cartridge | < 0.1 ng/L | researchgate.net |

| UHPLC-MS/MS | Groundwater | Direct Injection | 0.00008 - 0.0047 µg/L | nih.gov |

| SPE-LC-MS/MS | Tap, Well, River Water | Covalent Organic Frameworks (COFs) SPE | 0.08 - 0.28 ng/L | nih.gov |

| GC-ECD | Wastewater, Soil, Sludge | Liquid-Liquid Extraction & Derivatization | Dependent on interferences | epa.gov |

Monitoring of Degradation Kinetics and Pathway Intermediates

Understanding the environmental fate of this compound involves studying its degradation kinetics and identifying the intermediate products formed. Spectroscopic methods play a crucial role in these studies. The degradation can occur through biotic (microbial) and abiotic (e.g., photolysis) processes.

Monitoring Degradation Kinetics: The rate of degradation can be monitored by tracking the disappearance of the parent compound over time. This is often achieved by collecting samples at different time intervals and analyzing them using the methods described in section 5.3.1 (e.g., LC-MS/MS). For related herbicides like mecoprop (B166265), studies have shown that microbial communities can adapt to degrade the compound, leading to a shorter lag phase upon subsequent exposures. nih.govnih.gov The degradation kinetics of phenoxy acids can be enantioselective, with different enantiomers degrading at different rates depending on the microbial populations and environmental conditions. researchgate.net

Identification of Intermediates: As the parent compound degrades, various intermediate products are formed. Identifying these intermediates is key to elucidating the degradation pathway. LC-MS/MS is a powerful tool for this purpose, as it can be used to detect and tentatively identify unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.

For structurally related compounds, known degradation pathways can provide clues. For instance, the degradation of other phenoxy herbicides often involves the cleavage of the ether linkage, leading to the formation of the corresponding substituted phenol (B47542). In the case of this compound, a likely primary degradation intermediate would be 4-chloro-2-nitrophenol (B165678) . Further degradation of this intermediate could involve the removal of the nitro group and/or the chlorine atom, and eventual ring cleavage. For example, the degradation of 4-chloro-2-nitrophenol has been shown to produce intermediates such as chlorophenol. researchgate.net The degradation of 2-chloro-4-nitrophenol (B164951) under aerobic conditions has been reported to proceed through chlorohydroquinone (B41787) and hydroquinone (B1673460) as intermediates. researchgate.net

Spectroscopic analysis of samples from degradation experiments can reveal the formation of these intermediates. For example, the appearance of new peaks in the chromatogram or changes in the UV-Vis spectrum of the sample over time can indicate the formation of degradation products.

Interactive Data Table: Potential Degradation Intermediates

| Parent Compound | Potential Intermediate | Rationale/Related Compound |

| This compound | 4-Chloro-2-nitrophenol | Cleavage of the ether linkage, a common pathway for phenoxy herbicides. |

| 4-Chloro-2-nitrophenol | Chlorophenol | Observed in the degradation of 4-chloro-2-nitrophenol. researchgate.net |

| 4-Chloro-2-nitrophenol | Chlorohydroquinone | Observed in the aerobic degradation of 2-chloro-4-nitrophenol. researchgate.net |

| Chlorohydroquinone | Hydroquinone | Observed in the aerobic degradation of 2-chloro-4-nitrophenol. researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

No published data were found detailing the electronic structure, Frontier Molecular Orbitals (HOMO-LUMO), or electrostatic potential maps specifically for 2-(4-chloro-2-nitrophenoxy)propanoic acid.

Conformational Analysis and Stereochemical Preferences of the Compound

Specific computational studies on the conformational analysis and stereochemical preferences of this compound are not available in the searched scientific literature.

Prediction and Validation of Spectroscopic Properties

There are no available theoretical predictions or validations of the spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound based on quantum chemical calculations.

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Modeling for Identified Molecular Targets (Non-Human Biological Systems)

No molecular docking or dynamics simulation studies were identified that model the interaction of this compound with specific non-human biological targets.

Binding Energy Calculations and Affinity Predictions

In the absence of molecular docking studies, there are no corresponding binding energy calculations or affinity predictions for this compound with any molecular targets.

Conformational Dynamics in Solution and at Biological Interfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For "this compound," computational methods like molecular dynamics (MD) simulations can be employed to understand its dynamic behavior in different environments.

In Solution: In an aqueous environment, the conformational landscape of "this compound" is primarily governed by the rotational freedom around the ether linkage and the propanoic acid side chain. MD simulations can predict the most stable conformations by calculating the potential energy surface. These simulations would likely show that the molecule adopts a folded or extended conformation depending on the solvent polarity and pH, which influences the ionization state of the carboxylic acid group. The nitro and chloro substituents on the phenyl ring will also influence the conformational preference through steric and electronic effects.

At Biological Interfaces: The interaction of "this compound" with biological targets, such as enzymes or receptors, is crucial for its herbicidal action. Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used to model these interactions. For auxin-like herbicides, the target is often an auxin receptor. mdpi.com Docking simulations would reveal the key amino acid residues involved in binding and the optimal conformation of the herbicide within the binding pocket. Subsequent MD simulations of the ligand-receptor complex can provide a more dynamic picture of the binding process, highlighting the stability of the interactions and any conformational changes in the protein or the ligand upon binding. nih.gov

A hypothetical summary of conformational analysis data, based on studies of similar molecules, is presented in Table 1.

| Environment | Computational Method | Key Findings | Predicted Dominant Conformation |

|---|---|---|---|

| Aqueous Solution (Neutral pH) | Molecular Dynamics (MD) Simulation | Rotation around the ether bond is a key determinant of overall shape. The carboxylate group is solvated by water molecules. | A semi-folded conformation, with the propanoic acid chain angled relative to the phenyl ring. |

| Biological Interface (e.g., Auxin Receptor Binding Site) | Molecular Docking and MD Simulation | Specific hydrogen bonding between the carboxylic acid and receptor residues. Pi-stacking interactions with aromatic residues. | An extended conformation that fits within the elongated binding pocket of the receptor. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are powerful tools in the rational design of new molecules with desired characteristics.

Predictive Models for Biological Activity (Non-Human)

For herbicides like "this compound," QSAR models can predict their herbicidal efficacy against various weed species. These models are built using a training set of compounds with known herbicidal activities and a set of calculated molecular descriptors.

The herbicidal activity of phenoxypropanoic acids is known to be influenced by factors such as lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters (e.g., molar refractivity). A hypothetical QSAR model for the herbicidal activity of a series of phenoxypropanoic acid derivatives is presented below:

Hypothetical QSAR Equation:

log(1/IC50) = 0.5 * logP - 0.2 * σ + 0.1 * MR + constant

Where:

IC50 is the concentration required for 50% inhibition of weed growth.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

σ is the Hammett constant, representing the electronic effect of the substituents.

MR is the molar refractivity, representing the steric bulk.

This equation suggests that higher lipophilicity and electron-withdrawing substituents (positive σ) at certain positions, along with optimal steric bulk, could enhance herbicidal activity. Such models can be used to predict the activity of "this compound" and guide the synthesis of more potent analogs.

Prediction of Environmental Fate Parameters (e.g., Degradation Rates, Mobility)

QSPR models can be developed to predict the environmental fate of "this compound." Key parameters include its degradation rate in soil and water and its mobility, which is related to its potential to leach into groundwater.

Mobility: The mobility of a pesticide in soil is often predicted using parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc). QSPR models can estimate Koc based on molecular properties like logP and water solubility. A higher Koc value indicates stronger adsorption to soil particles and lower mobility. researchgate.net

A summary of predicted environmental fate parameters for "this compound," based on models for similar compounds, is shown in Table 2.

| Environmental Parameter | Governing Molecular Properties | Predicted Behavior | Implication |

|---|---|---|---|

| Soil Degradation Half-life (DT50) | Chemical structure, presence of functional groups (nitro, chloro), microbial activity. | Moderate persistence. | Potential for carryover to subsequent crops. |

| Soil Adsorption Coefficient (Koc) | Lipophilicity (logP), aqueous solubility. | Moderate adsorption to soil organic matter. | Moderate potential for leaching into groundwater. researchgate.net |

De Novo Design of Novel Derivatives with Tuned Properties

De novo design involves the use of computational algorithms to generate novel molecular structures with desired properties. This approach can be applied to design new derivatives of "this compound" with improved herbicidal activity, selectivity, or environmental profile.

The process typically starts with a "seed" structure, which could be the parent molecule. The algorithm then systematically modifies the structure by adding, deleting, or replacing functional groups. The properties of the newly generated molecules are then predicted using the QSAR and QSPR models described above. This iterative process allows for the exploration of a vast chemical space and the identification of promising candidates for synthesis and testing. mdpi.com

For instance, a de novo design program could be tasked with generating derivatives of "this compound" that have a higher predicted herbicidal activity (based on a QSAR model) and a lower predicted soil mobility (based on a QSPR model). The program might suggest modifications such as altering the substitution pattern on the phenyl ring or modifying the propanoic acid side chain to optimize the balance between efficacy and environmental safety. This computational approach can significantly accelerate the discovery of new and improved herbicides.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Chloro-2-nitrophenoxy)propanoic acid, future research will likely focus on moving beyond traditional synthesis methods, which may involve hazardous reagents and generate significant waste, towards more sustainable alternatives. A common synthetic route for a similar compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, involves the reaction of 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis. This approach, while effective, presents opportunities for improvement in terms of atom economy and the use of greener solvents and catalysts.

Future synthetic strategies could explore:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to higher selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, while minimizing waste.

Catalytic C-O Coupling Reactions: The development of more efficient and recyclable catalysts for the etherification step is a promising area of research.

A comparison of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Traditional Synthesis | Established methodology | Optimization of reaction conditions |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes |

| Flow Chemistry | Improved control, higher yields, scalability | Reactor design and optimization |

| Catalytic C-O Coupling | High efficiency, potential for catalyst recycling | Development of novel, robust catalysts |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Biotechnological Approaches for Bioremediation and Biocatalysis

The environmental fate of phenoxy acid herbicides is a significant concern, and biotechnological approaches offer promising solutions for their remediation. Research on the bioremediation of related compounds, such as MCPA and dichlorprop, has revealed the existence of specific microbial degradation pathways. For instance, the degradation of mecoprop (B166265) has been shown to proceed via the formation of 4-chloro-2-methylphenol (B52076) as an intermediate oup.com.

Future research in this area for this compound should focus on:

Isolation and Characterization of Degrading Microorganisms: Screening for and identifying bacteria and fungi capable of utilizing this compound as a carbon source.

Elucidation of Degradation Pathways: Identifying the specific enzymes and metabolic pathways involved in its breakdown. This could involve the identification of novel hydrolases or oxygenases.

Genetic Engineering of Microorganisms: Enhancing the degradation capabilities of known microorganisms through genetic modification to express key catabolic enzymes.

Table 2 summarizes key enzymes and microbial genera involved in the degradation of related phenoxy acid herbicides.

| Enzyme/Gene | Function | Microbial Genus | Substrate(s) |

| tfdA | Dioxygenase | Cupriavidus | 2,4-D |

| rdpA/sdpA | Dioxygenase | Sphingomonas, Delftia | Dichlorprop, Mecoprop |

| CadAB | Dioxygenase | Bradyrhizobium | 2,4-D |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Integrated Omics Approaches for Understanding Biological Responses in Environmental Systems

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to understand the biological responses of organisms to chemical exposure at a systems level. While such studies on this compound are currently lacking, research on other phenoxy herbicides provides a roadmap for future investigations. For example, a metabolomics study on phenoxy herbicides in rats identified the liver and kidneys as target organs researchgate.net.

Future research should employ:

Transcriptomics: To identify changes in gene expression in target organisms upon exposure, revealing the molecular pathways affected.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the functional cellular response nih.gov.

Metabolomics: To analyze changes in the metabolic profile of organisms, which can serve as sensitive biomarkers of exposure and effect researchgate.net.

Integrating these omics datasets will provide a holistic view of the molecular toxicology of this compound and aid in environmental risk assessment nih.gov.

Synergy of Computational and Experimental Methodologies in Mechanistic Studies

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. In the context of this compound, these methods can be used to predict its properties, understand its interactions with biological molecules, and elucidate its degradation mechanisms. For instance, computational methods have been used to study the molecular structure and activity of (4-Chloro-2-methylphenoxy) acetic acid researchgate.net.

Future research will benefit from the synergy of:

Quantum Chemical Calculations: To predict molecular properties, reaction mechanisms, and spectroscopic data.

Molecular Docking: To simulate the binding of the compound to target enzymes, such as those involved in its degradation or toxic action.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that can predict the biological activity of related compounds based on their chemical structure nih.gov.

In Silico Prediction of Metabolites: To forecast the potential breakdown products of the compound in biological systems nih.govnih.gov.

These computational approaches, when combined with experimental validation, will accelerate our understanding of the mechanistic aspects of this compound.

Role of this compound as a Chemical Biology Tool and Research Scaffold